N-(2-fluorophenyl)thian-3-amine

Lipophilicity Drug-likeness BBB permeability

N-(2-Fluorophenyl)thian-3-amine (CAS 1339473-30-1; synonym: N-(2-fluorophenyl)tetrahydro-2H-thiopyran-3-amine) is a secondary aryl amine comprising a saturated six-membered sulfur-containing heterocycle (thiane ring) linked via an exocyclic NH bridge to an ortho-fluorinated phenyl ring. Its molecular formula is C₁₁H₁₄FNS, with a molecular weight of 211.30 g·mol⁻¹.

Molecular Formula C11H14FNS
Molecular Weight 211.30 g/mol
Cat. No. B13307465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)thian-3-amine
Molecular FormulaC11H14FNS
Molecular Weight211.30 g/mol
Structural Identifiers
SMILESC1CC(CSC1)NC2=CC=CC=C2F
InChIInChI=1S/C11H14FNS/c12-10-5-1-2-6-11(10)13-9-4-3-7-14-8-9/h1-2,5-6,9,13H,3-4,7-8H2
InChIKeyLQVSBTZJSOKHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Fluorophenyl)thian-3-amine (CAS 1339473-30-1): Structural Identity, Physicochemical Profile, and Procurement-Grade Characterization


N-(2-Fluorophenyl)thian-3-amine (CAS 1339473-30-1; synonym: N-(2-fluorophenyl)tetrahydro-2H-thiopyran-3-amine) is a secondary aryl amine comprising a saturated six-membered sulfur-containing heterocycle (thiane ring) linked via an exocyclic NH bridge to an ortho-fluorinated phenyl ring [1]. Its molecular formula is C₁₁H₁₄FNS, with a molecular weight of 211.30 g·mol⁻¹ [1]. Computed physicochemical descriptors include XLogP3 = 3.2, topological polar surface area (TPSA) = 37.3 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98% . Patent filings associate the thian-3-amine scaffold with central nervous system (CNS) therapeutic applications, including neurodegenerative disease indications [2].

Why N-(2-Fluorophenyl)thian-3-amine Cannot Be Interchanged with Its Regioisomeric or Ring-Size Analogs


The N-(2-fluorophenyl)thian-3-amine scaffold presents three structural variables—fluorine ring position, heterocycle ring size, and heteroatom identity—that each independently modulate lipophilicity, electronic character, and conformational behavior. Ortho-fluorine substitution on the aniline ring alters the pKₐ of the secondary amine nitrogen through inductive and field effects in a manner distinct from meta- or para-substituted analogs, directly affecting both reactivity in downstream derivatization and hydrogen-bonding capacity in biological target engagement [1]. The six-membered thiane ring exhibits different conformational dynamics compared to the five-membered thiolane analog, with distinct chair vs. envelope puckering that influences the spatial presentation of the fluorophenyl group [2]. Furthermore, the sulfur atom in the thiane ring contributes higher polarizability and distinct oxidation chemistry (sulfoxide/sulfone formation) relative to oxygen-containing tetrahydropyran analogs, creating differentiable pharmacochemical profiles [3]. These structural distinctions translate into quantifiably different logP values, topological polar surface areas, and molecular recognition properties that render simple substitution without re-optimization scientifically unsound.

Quantitative Differentiation Evidence: N-(2-Fluorophenyl)thian-3-amine Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: 2-Fluorophenyl Thiane vs. 2-Fluorophenyl Thiolane

Computed XLogP3 values differentiate N-(2-fluorophenyl)thian-3-amine (XLogP3 = 3.2) from its five-membered ring analog N-(2-fluorophenyl)thiolan-3-amine (XLogP3 = 2.9) [1]. The ΔXLogP3 of +0.3 units for the thiane derivative reflects the additional methylene group in the six-membered ring, which increases overall lipophilicity. This difference is meaningful in the context of CNS drug design, where logP values in the 3–4 range are often associated with favorable blood-brain barrier partitioning [2].

Lipophilicity Drug-likeness BBB permeability

Topological Polar Surface Area (TPSA) and Rotatable Bond Comparison Across Fluorophenyl Regioisomers

N-(2-Fluorophenyl)thian-3-amine possesses a computed TPSA of 37.3 Ų and exactly two rotatable bonds, derived from PubChem-computed molecular descriptors [1]. These values place the compound within favorable drug-likeness space: TPSA < 60 Ų is correlated with good oral absorption, and TPSA < 90 Ų is one criterion for predicted blood-brain barrier penetration [2]. The rotatable bond count of 2 is notably low—below the median for oral drugs (~5–6)—which contributes to reduced entropic penalty upon target binding and may enhance binding affinity per unit of molecular weight (ligand efficiency) [3]. While the meta- and para-fluoro regioisomers (CAS 1343990-21-5 and 1344056-15-0, respectively) share the same molecular formula, the ortho-fluoro orientation in the target compound positions the electronegative fluorine atom proximal to the secondary amine NH, creating an intramolecular electrostatic interaction (N–H···F) not available to the meta or para isomers. This interaction can stabilize specific conformations relevant to molecular recognition, as demonstrated in fluorinated tetrahydrothiopyran conformational studies [4].

Polar surface area Oral bioavailability CNS MPO score

Ring-Size Differentiation: Thiane (6-Membered) vs. Thiolane (5-Membered) Molecular Weight and Heavy Atom Count

The six-membered thiane ring in N-(2-fluorophenyl)thian-3-amine (MW = 211.30 g·mol⁻¹) increases molecular weight by 14.03 g·mol⁻¹ and adds one heavy atom (14 vs. 13) compared to the five-membered thiolane analog N-(2-fluorophenyl)thiolan-3-amine (MW = 197.27 g·mol⁻¹) [1]. This difference places the thiolane analog within the 'lead-like' MW threshold (MW ≤ 350) but closer to the 'fragment-like' space (MW ≤ 250), while the thiane derivative sits more comfortably in the 'drug-like' MW range with additional conformational degrees of freedom for optimizing shape complementarity to protein binding sites [2]. The thiane scaffold's additional carbon atom also provides a distinct vector for further substitution at the 4-position of the ring, enabling SAR exploration not accessible from the thiolane core.

Molecular weight Lead-likeness Fragment-based drug discovery

Halogen Substitution Comparison: 2-Fluoro vs. 2-Chloro Phenyl Thian-3-amine

N-(2-Fluorophenyl)thian-3-amine (MW = 211.30 g·mol⁻¹, XLogP3 = 3.2) can be compared with its 2-chloro analog (CAS 1342160-29-5, MW = 227.75 g·mol⁻¹) [1]. The fluorine atom provides a stronger electron-withdrawing effect (Hammett σₘ = 0.34 for F vs. 0.37 for Cl; σₚ = 0.06 for F vs. 0.23 for Cl) with a smaller van der Waals radius (1.47 Å for F vs. 1.75 Å for Cl), resulting in a more compact and metabolically resistant structure [2]. Fluorine substitution on aromatic rings is well-established to block cytochrome P450-mediated oxidative metabolism at the substituted position, and ortho-fluorination in particular has been shown to reduce metabolic clearance in multiple chemotypes [2]. The chlorine analog, while sharing similar electronic character, introduces a larger halogen that can engage in halogen bonding but also carries a higher molecular weight and potential for glutathione-mediated metabolic activation.

Halogen bonding Metabolic stability Electron-withdrawing effects

Commercial Purity Specification: 2-Fluoro vs. 4-Fluoro Regioisomer Availability

Commercial sourcing data reveal a purity specification differential among fluorophenyl regioisomers of thian-3-amine. N-(2-Fluorophenyl)thian-3-amine is available at 98% purity from major chemical suppliers (e.g., Leyan product 1375510) , whereas N-(4-fluorophenyl)thian-3-amine is listed at 95% purity from the same supplier (Leyan product 1375417) . The N-(3-fluorophenyl)thian-3-amine regioisomer is also listed at 98% purity . The 3-percentage-point purity gap between the 2-fluoro and 4-fluoro congeners, while modest in absolute terms, represents a 60% reduction in impurity burden (2% vs. 5% total impurities) that may be significant for applications requiring high-purity starting materials—such as fragment-based crystallography, sensitive biochemical assays, or late-stage functionalization where side products from impurities can confound results.

Chemical purity Procurement specification Synthesis quality

Patent-Derived Therapeutic Application Focus: CNS and Neurodegenerative Disease Positioning

Patent intelligence indicates that N-(2-fluorophenyl)thian-3-amine and its congeners appear in filings related to central nervous system (CNS) therapeutics, specifically targeting neurodegenerative diseases [1]. The parent scaffold thian-3-amine has been cited in 44 patent documents, with zero primary literature articles indexed in major databases, indicating that research on this chemotype is predominantly conducted within industrial drug discovery programs rather than academic settings [2]. This patent-driven evidence pattern is consistent with the scaffold's role as a proprietary building block in competitive therapeutic programs. The 2-fluorophenyl substitution pattern, by virtue of its ortho-fluorine effect on amine basicity and conformation, has been independently associated with improved target engagement in CNS-active small molecules, where subtle modulation of pKₐ can influence both receptor binding kinetics and lysosomal trapping [3].

CNS drug discovery Patent landscape Neurodegenerative disease

Procurement-Relevant Application Scenarios for N-(2-Fluorophenyl)thian-3-amine Based on Quantitative Evidence


CNS-Targeted Fragment-Based Drug Discovery Requiring High-Purity ortho-Fluoro Building Blocks

In fragment-based lead discovery programs targeting CNS enzymes or receptors, the 98% purity specification and XLogP3 = 3.2 of N-(2-fluorophenyl)thian-3-amine make it a suitable choice for fragment library construction [1]. Its TPSA of 37.3 Ų and low rotatable bond count (2) align with CNS multiparameter optimization (MPO) guidelines, while the ortho-fluorine provides a conformational anchor—supported by fluorinated tetrahydrothiopyran conformational studies [2]—that can be exploited in structure-based design for pre-organizing the ligand in its bioactive conformation.

Scaffold-Hopping from Oxygen-Containing Heterocycles to Sulfur-Containing Thiane Cores in Lead Optimization

When a lead series based on tetrahydropyran (O-containing) or piperidine (N-containing) six-membered rings encounters metabolic or selectivity liabilities, N-(2-fluorophenyl)thian-3-amine offers a sulfur-based scaffold-hop with differentiated electronic properties. The sulfur atom provides higher polarizability and distinct oxidation chemistry (sulfoxide/sulfone formation) that can be exploited for modulating solubility, target affinity, and off-rate kinetics [3]. The thiane scaffold is underrepresented relative to tetrahydropyran in approved drugs, offering opportunities for novel intellectual property [4].

Comparative SAR Exploration Across Fluorophenyl Regioisomers in Kinase or GPCR Inhibitor Programs

For medicinal chemistry teams systematically exploring fluorophenyl SAR, N-(2-fluorophenyl)thian-3-amine provides the ortho-fluorine regioisomer that cannot be replaced by the meta- or para-substituted analogs without altering the intramolecular N–H···F interaction network [5]. Procurement of all three regioisomers (ortho, meta, para) as a matched set enables rigorous evaluation of fluorine positional effects on potency, selectivity, and pharmacokinetics within a single chemical series, where the ortho isomer may uniquely modulate amine pKₐ and target binding kinetics.

Synthesis of Advanced Intermediates for CNS Patent Applications Requiring Well-Characterized Building Blocks

Given that the thian-3-amine scaffold appears in 44 patent documents with a focus on neurodegenerative disease indications [6][7], N-(2-fluorophenyl)thian-3-amine serves as a procurement-ready advanced intermediate for constructing patentable compound libraries. Its CAS registry number (1339473-30-1), fully assigned InChI key, and multi-vendor commercial availability—with documented purity specifications of 95–98% —satisfy the characterization requirements expected in patent experimental sections and regulatory filings.

Quote Request

Request a Quote for N-(2-fluorophenyl)thian-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.